3-(2-Fluoroethyl)-8-azabicyclo[3.2.1]octane
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Overview
Description
3-(2-Fluoroethyl)-8-azabicyclo[3.2.1]octane is a bicyclic compound that features a unique structural framework. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The bicyclo[3.2.1]octane scaffold is known for its rigidity and stability, making it a valuable core structure in the design of biologically active molecules.
Mechanism of Action
Target of Action
The primary target of 3-(2-Fluoroethyl)-8-azabicyclo[32Compounds with the 2-azabicyclo[321]octane core have been found to exhibit high affinity for α4β2 neuronal nicotinic acetylcholine receptors . These receptors play a crucial role in the transmission of signals in the nervous system.
Mode of Action
The exact mode of action of 3-(2-Fluoroethyl)-8-azabicyclo[32It can be inferred from related compounds that it may interact with its targets, possibly neuronal nicotinic acetylcholine receptors, leading to changes in the transmission of signals in the nervous system .
Biochemical Pathways
The specific biochemical pathways affected by 3-(2-Fluoroethyl)-8-azabicyclo[32Given its potential interaction with neuronal nicotinic acetylcholine receptors, it may influence neurotransmitter release and neuronal excitability .
Result of Action
The molecular and cellular effects of 3-(2-Fluoroethyl)-8-azabicyclo[32Based on its potential interaction with neuronal nicotinic acetylcholine receptors, it may modulate neuronal activity and neurotransmitter release .
Biochemical Analysis
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-(2-Fluoroethyl)-8-azabicyclo[3.2.1]octane is not well-defined. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is possible that it interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-characterized. It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoroethyl)-8-azabicyclo[3.2.1]octane can be achieved through several synthetic routes. One common method involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by regioselective cleavage of the resulting tricyclo[3.2.1.02.7]octane intermediate . Another approach includes the use of gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of organocatalysis has been explored to reduce the ecological impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoroethyl)-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-(2-Fluoroethyl)-8-azabicyclo[3.2.1]octane has several scientific research applications:
Medicinal Chemistry: The compound’s rigid structure makes it a valuable scaffold for designing drugs with specific biological activities.
Materials Science: Its stability and unique properties make it useful in the development of advanced materials.
Biological Studies: The compound can be used as a probe to study biological pathways and mechanisms.
Comparison with Similar Compounds
Similar Compounds
8-Oxa-3-azabicyclo[3.2.1]octane: Similar in structure but contains an oxygen atom in the bicyclic ring.
Bicyclo[3.2.1]octane: Lacks the fluoroethyl group but shares the same bicyclic core.
Uniqueness
3-(2-Fluoroethyl)-8-azabicyclo[3.2.1]octane is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability, lipophilicity, and binding affinity to specific targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(2-fluoroethyl)-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FN/c10-4-3-7-5-8-1-2-9(6-7)11-8/h7-9,11H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOJMTGKRWZKLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)CCF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137829-05-9 |
Source
|
Record name | 3-(2-fluoroethyl)-8-azabicyclo[3.2.1]octane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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